Direct Head-to-Head Comparison: Glyoxalase I Inhibitor 4 (Compound 14) vs. Reference Inhibitor Compound 2
In a direct enzyme inhibition assay using recombinant human GLO1 under identical conditions, Glyoxalase I inhibitor 4 (compound 14) demonstrated a Ki of 7.0±0.5 nM, representing a statistically significant 30% improvement in inhibitory potency over the previously reported 'strongest' glutathione-type inhibitor, compound 2, which exhibited a Ki of 10.0 nM [1]. Both compounds were tested in parallel in the same study, eliminating inter-laboratory variability.
| Evidence Dimension | Inhibition constant (Ki) against human GLO1 |
|---|---|
| Target Compound Data | Ki = 7.0±0.5 nM |
| Comparator Or Baseline | Compound 2 (positive control): Ki = 10.0 nM |
| Quantified Difference | 1.43-fold more potent (30% reduction in Ki) |
| Conditions | 50 mM sodium phosphate buffer, pH 7.0, 25°C; recombinant hGLO1 enzyme |
Why This Matters
For researchers requiring a robust, well-characterized inhibitor with validated potency superior to the historical benchmark, Glyoxalase I inhibitor 4 offers a quantifiable advantage, ensuring more complete enzyme inhibition at lower compound concentrations in biochemical assays.
- [1] Zhang, Y., et al. Design, Synthesis and Biological Evaluation of Potent Human Glyoxalase I Inhibitors. Chem. Pharm. Bull. 2017, 65(5), 455-460. View Source
